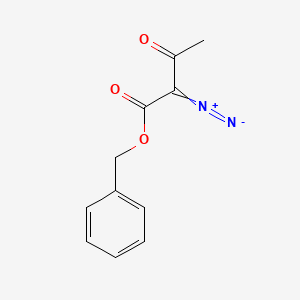

Benzyl 2-diazoacetoacetate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H10N2O3 |

|---|---|

Molecular Weight |

218.21 g/mol |

IUPAC Name |

benzyl 2-diazo-3-oxobutanoate |

InChI |

InChI=1S/C11H10N2O3/c1-8(14)10(13-12)11(15)16-7-9-5-3-2-4-6-9/h2-6H,7H2,1H3 |

InChI Key |

NPCFOBDOMGQPLP-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(=[N+]=[N-])C(=O)OCC1=CC=CC=C1 |

Origin of Product |

United States |

Reactivity Profiles and Reaction Mechanisms of Benzyl 2 Diazoacetoacetate

Generation and Reactivity of Metallocarbenes from Diazoacetoacetates

Diazo compounds are well-known precursors for the generation of carbenes, which are highly reactive intermediates. researchgate.net The decomposition of benzyl (B1604629) 2-diazoacetoacetate to form a carbene can be initiated through thermal, photochemical, or transition metal-catalyzed pathways. The resulting carbene is often intercepted by a metal catalyst to form a metallocarbene, a more stable and selective intermediate. researchgate.netorganicreactions.org

Thermal Decomposition Mechanisms

The thermal decomposition of diazo compounds like benzyl 2-diazoacetoacetate typically proceeds through the extrusion of dinitrogen gas (N₂) to generate a carbene. beilstein-journals.org This process is a unimolecular reaction where the rate-determining step is the cleavage of the carbon-nitrogen bond. beilstein-journals.org The stability of the diazo compound is influenced by the electronic nature of its substituents. In the case of this compound, the presence of the acetyl and benzyloxycarbonyl groups helps to stabilize the molecule by delocalizing the negative charge on the diazo carbon. ualberta.ca

The thermal decomposition often requires elevated temperatures. For instance, the decomposition of a similar compound, ethyl (phenyl)diazoacetate, shows a clear exothermic decomposition starting around 85 °C. acs.org The decomposition of benzylammonium chloride (BAC), for comparison, begins at 145 °C and is complete by 225 °C. researchgate.net The rate of thermal decomposition can be significantly influenced by the solvent. beilstein-journals.org

Table 1: Factors Influencing Thermal Decomposition of Diazo Compounds

| Factor | Effect on Decomposition | Reference |

| Temperature | Higher temperatures increase the rate of decomposition. | beilstein-journals.org |

| Solvent | The choice of solvent can significantly affect the decomposition rate. | beilstein-journals.org |

| Substituents | Electron-withdrawing groups can stabilize the diazo compound, requiring more energy for decomposition. | ualberta.ca |

Photochemical Decomposition Pathways

Photochemical decomposition offers an alternative, often milder, method for generating carbenes from diazo compounds. d-nb.info This method involves irradiating the diazo compound with light, which leads to the expulsion of nitrogen gas. The energy of the light must be sufficient to overcome the activation energy for dinitrogen extrusion. d-nb.info

Upon absorption of light, the diazo compound is promoted to an excited singlet state. From here, it can decompose to form a singlet carbene or undergo intersystem crossing to a triplet state, which then forms a triplet carbene. d-nb.info The nature of the resulting carbene (singlet or triplet) influences its subsequent reactivity. Singlet carbenes are often involved in stereospecific reactions, while triplet carbenes can exhibit radical-like reactivity. d-nb.info The substituents on the diazo compound can affect its absorption spectrum; for example, donor groups can shift the absorption to the visible light region. d-nb.info

Transition Metal-Catalyzed Decomposition and Carbenoid Intermediates

Transition metal catalysts, particularly those based on rhodium and copper, are widely used to promote the decomposition of diazo compounds and to control the reactivity of the resulting carbene. organicreactions.orgnsf.gov The catalyst intercepts the initially formed carbene to generate a metal-stabilized carbenoid intermediate. researchgate.net These metallocarbenes are generally more stable and exhibit greater selectivity in their reactions compared to free carbenes. ualberta.ca

The reactivity of the metallocarbene is influenced by both the metal and the ligands of the catalyst, as well as the substituents on the diazo compound. ualberta.caacs.org For instance, dirhodium(II) carboxylates and carboxamides are highly effective catalysts for reactions of diazoacetoacetates. acs.orgacs.org Copper catalysts, such as copper(II) acetylacetonate (B107027) (Cu(acac)₂), are also employed, often in reduction reactions in the presence of a hydride source. researchgate.net The choice of catalyst can influence the reaction pathway, for example, eliminating side reactions like C-H insertion that can occur with rhodium catalysts. ualberta.ca

Nucleophilic Addition Reactions

The carbonyl group and the conjugated system in derivatives of this compound make them susceptible to nucleophilic attack. masterorganicchemistry.comsavemyexams.com

Michael Addition Reactions of Diazoacetoacetate Enones

Diazoacetoacetate enones, which can be synthesized from this compound, are effective Michael acceptors. nih.gov In a Michael addition, a nucleophile adds to the β-carbon of an α,β-unsaturated carbonyl compound. wikipedia.orgwikipedia.org A variety of nucleophiles, including silyl (B83357) enol ethers, indoles, pyrroles, and amines, can participate in these 1,4-addition reactions with diazoacetoacetate enones. nih.gov

These reactions are often catalyzed by Lewis acids, such as Scandium(III) triflate (Sc(OTf)₃), to enhance the electrophilicity of the enone. nih.gov The resulting δ-functionalized diazoacetoacetates can then undergo further transformations, such as rhodium-catalyzed dinitrogen extrusion, to form complex carbo- and heterocyclic ring systems. nih.gov

Table 2: Examples of Michael Addition Reactions with Diazoacetoacetate Enones

| Nucleophile | Catalyst | Product Type | Reference |

| Silyl enol ethers | Sc(OTf)₃ | δ-Functionalized diazoacetoacetates | nih.gov |

| Indoles | Sc(OTf)₃ | Indole adducts | nih.gov |

| Pyrroles | Sc(OTf)₃ | Pyrrole adducts | nih.gov |

| p-Methoxyaniline | Sc(OTf)₃ | Aniline adducts | nih.gov |

Addition to Imines and Related Electrophiles

The nucleophilic character of the diazo carbon in this compound is generally weak. However, in the presence of a transition metal catalyst, the resulting metallocarbene is electrophilic and can react with nucleophiles. Conversely, the intact diazo compound can act as a nucleophile in certain contexts. A more common reaction pathway involves the formation of a metallocarbene which then reacts with an imine.

The rhodium-catalyzed reaction of diazoacetoacetates with imines is a notable example. researchgate.net This reaction proceeds through the formation of a rhodium-carbene complex, which then reacts with the imine. The reaction of diazoacetoacetates with aromatic imines derived from p-methoxyaniline, catalyzed by dirhodium tetraacetate, leads to the formation of highly functionalized aziridines with good yield and high stereoselectivity. researchgate.net A proposed mechanism involves the formation of an azomethine ylide intermediate from the reaction of the metallocarbene with the imine. researchgate.net

Furthermore, the addition of the nitrogen of an imine to a ketene (B1206846), which can be generated from α-diazoketones via a Wolff rearrangement, is a key step in the Staudinger synthesis of β-lactams. mdpi.comsemanticscholar.org This involves the nucleophilic attack of the imine nitrogen onto the ketene carbon. mdpi.com

Intramolecular Reaction Pathways

The generation of a metallocarbene from this compound in the presence of a transition metal catalyst, typically a dirhodium(II) complex, opens up several intramolecular reaction pathways. acs.orgualberta.ca These reactions are synthetically valuable for constructing cyclic structures, often with high stereocontrol.

Key intramolecular pathways include:

Carbon-Hydrogen (C-H) Insertion: The electrophilic carbene can insert into an unactivated C-H bond within the same molecule, leading to the formation of five-membered rings. The regioselectivity of this insertion is governed by both electronic and steric factors, as well as the choice of catalyst. acs.org For instance, the dirhodium(II)-catalyzed reaction of δ,δ-diaryl-α-diazo-β-ketoesters can proceed via aromatic cycloaddition, a form of C-H insertion, to yield aryltetrahydroazulenes with exceptional enantiocontrol. rsc.org

Nitrogen-Hydrogen (N-H) Insertion: In substrates containing an N-H bond, such as those derived from the addition of amines to diazoacetoacetates, intramolecular N-H insertion is a facile process. This reaction is a powerful method for synthesizing nitrogen-containing heterocycles. For example, the Rh(II)-catalyzed decomposition of adducts formed from the addition of amines to diazoacetoacetates can lead to the formation of 3-oxo pyrrolidines. acs.org The competition between N-H insertion and other pathways like the Wolff rearrangement can be influenced by steric hindrance; less sterically hindered substrates favor direct insertion. pku.edu.cn

Cyclopropanation: If an alkene moiety is present within the substrate, intramolecular cyclopropanation can occur. chemrxiv.org The in-situ generated carbenoid adds across the double bond to form a bicyclic cyclopropane (B1198618) derivative. chemrxiv.org

The following table summarizes key research findings on the intramolecular reactions of diazoacetoacetate derivatives.

| Reaction Type | Catalyst System | Substrate Features | Product Type |

| Aromatic Cycloaddition | Chiral Dirhodium Carboxylates (e.g., Rh₂(S-PTA)₄) | δ,δ-diaryl-α-diazo-β-ketoester | Aryltetrahydroazulene |

| N-H Insertion | Rhodium(II) Acetate (B1210297) (Rh₂(OAc)₄) | Diazoacetoacetate adduct of an amine | 3-Oxo Pyrrolidine |

| C-H Insertion | Dirhodium(II) Carboxylates and Carboxamides | Diazoacetoacetate with accessible C-H bonds | Cyclopentanones |

| N-H Insertion vs. Wolff Rearrangement | Silver Benzoate (PhCO₂Ag) / Triethylamine (B128534) | N-tosyl-β-amino acid derived diazoketone | β-Lactam (from N-H insertion) or γ-amino ester (from Wolff rearrangement) |

Intermolecular Reaction Pathways

This compound and its derivatives are highly effective reagents for intermolecular reactions, where the diazo-derived carbene reacts with an external substrate. These pathways enable the construction of complex molecules from simpler precursors.

Notable intermolecular reactions include:

Cycloadditions: The ketene intermediate formed from the Wolff rearrangement of this compound can undergo intermolecular [2+2] cycloaddition reactions with olefins to form four-membered rings. wikipedia.orgorganic-chemistry.org Furthermore, the intact diazo compound can act as a 1,3-dipole in cycloadditions with alkynes. thieme-connect.de

Michael Additions: Diazoacetoacetate enones can function as Michael acceptors. They react with a variety of nucleophiles, including silyl enol ethers, indoles, pyrroles, and amines, in the presence of a Lewis acid catalyst like Scandium(III) triflate, to form δ-functionalized diazoacetoacetates. nih.gov

Reactions with Azides: In the presence of a rhodium or copper catalyst, diazoacetates can react with organic azides. ualberta.ca This reaction proceeds through the formation of a metallocarbene which is then intercepted by the azide (B81097), ultimately yielding an α-imino ester after the extrusion of nitrogen gas. ualberta.ca

Pyrrole Synthesis: Rhodium-catalyzed reactions of ethyl α-diazoacetoacetate with substrates like 4-phenyl-1,2-butadiene or alkylidenecyclopropyl ketones and amines provide efficient routes to highly substituted pyrroles. orgsyn.orgresearchgate.net

The table below details significant findings regarding the intermolecular reactivity of diazoacetoacetates.

| Reaction Type | Reagents | Catalyst System | Product Type |

| Michael Addition | p-Methoxyaniline, Indoles, Pyrroles | Scandium(III) Triflate (Sc(OTf)₃) | δ-functionalized diazoacetoacetates |

| Pyrrole Synthesis | 4-Phenyl-1,2-butadiene | Rhodium(II) Acetate (Rh₂(OAc)₄) | Substituted 1H-pyrrole |

| Pyrrole Synthesis | Alkylidenecyclopropyl ketones, Benzylamine | Not specified | 2,3,4-Trisubstituted pyrrole |

| Imino Ester Formation | Benzyl azide | Rhodium(II) Acetate (Rh₂(OAc)₄) or Copper(II) hexafluoroacetylacetonate (Cu(hfacac)₂) | α-imino ester |

| [2+2] Cycloaddition | Olefins | Thermal or Photochemical (post-Wolff rearrangement) | Four-membered rings |

Wolff Rearrangement and Related Transformations

The Wolff rearrangement is a hallmark reaction of α-diazocarbonyl compounds, including this compound. scielo.brwikipedia.org This transformation involves the conversion of the α-diazocarbonyl compound into a ketene intermediate through the loss of dinitrogen, accompanied by a 1,2-rearrangement. wikipedia.org The rearrangement can be initiated thermally, photochemically, or through catalysis by transition metals such as silver(I) oxide. wikipedia.orgorganic-chemistry.org

The mechanism of the Wolff rearrangement is complex and can proceed through either a concerted pathway or a stepwise mechanism involving a carbene intermediate. wikipedia.orgorganic-chemistry.org The highly reactive ketene product is rarely isolated and is typically trapped in situ by a nucleophile or a reaction partner. organic-chemistry.org

Key transformations involving the Wolff rearrangement are:

Nucleophilic Trapping: The ketene intermediate readily reacts with weakly acidic nucleophiles. Trapping with water, alcohols, or amines leads to the formation of carboxylic acid derivatives, such as β-amino esters. pku.edu.cnwikipedia.org This is famously applied in the Arndt-Eistert homologation, a sequence for converting a carboxylic acid into its next higher homologue. organic-chemistry.org

Cycloaddition Reactions: The ketene can participate in [2+2] cycloaddition reactions to form four-membered rings or engage in cascade reactions, such as a [4+2] cyclization with an imine. wikipedia.orgresearchgate.net

Lactam Synthesis: The Wolff rearrangement is a key step in synthetic sequences towards lactams. For example, a photoinduced Wolff rearrangement of an α-diazo-β-amino ketone, followed by intramolecular trapping, can yield a 2-oxo pyrrolidine. acs.org In studies on diazo ketones derived from N-tosyl-protected β-amino acids, the Wolff rearrangement was found to be the predominant pathway over direct N-H insertion, leading to the formation of 5-substituted pyrrolidinones in excellent yields when trapped appropriately. pku.edu.cn

The following table summarizes different conditions and outcomes for the Wolff rearrangement of diazoacetoacetate-type compounds.

| Induction Method | Trapping Agent / Subsequent Reaction | Catalyst / Conditions | Product Type |

| Photochemical | Intramolecular N-H trapping | Light (hν) | 2-Oxo Pyrrolidine |

| Catalytic | Methanol (solvent) | Silver Benzoate (PhCO₂Ag), Triethylamine | β-Amino Ester |

| Catalytic | THF (solvent), Intramolecular trapping | Silver Benzoate (PhCO₂Ag), Triethylamine | 5-substituted Pyrrolidinone |

| Thermal / Photochemical | Olefin | Heat (Δ) or Light (hν) | Four-membered ring via [2+2] Cycloaddition |

| Catalytic | Imines | B(C₆F₅)₃ | Product of [4+2] cascade cyclization |

Catalysis in Reactions of Benzyl 2 Diazoacetoacetate

Dirhodium(II) Catalysis

Dirhodium(II) paddlewheel complexes are preeminent catalysts for the decomposition of diazo compounds, including benzyl (B1604629) 2-diazoacetoacetate. utsa.edumdpi.com These catalysts effectively generate rhodium carbene intermediates, which can then undergo a variety of transformations such as C-H insertion and aromatic substitution. utsa.edu The structure and electronic properties of the bridging ligands on the dirhodium core play a crucial role in controlling the catalyst's efficacy and selectivity. mdpi.comresearchgate.net

The ligands coordinated to the dirhodium(II) center significantly impact the catalyst's electrophilicity, which in turn dictates the chemoselectivity of the reaction. researchgate.net For instance, in reactions of diazoacetoacetates derived from 4-phenyl enones, dirhodium(II) carboxylate catalysts can promote aromatic substitution pathways. utsa.edu In other substrates, intramolecular C-H insertion is a competing pathway, and the choice of ligand can influence the ratio of these products. utsa.edu Generally, C-H insertion is not observed at C-H bonds that are alpha to a carbonyl group. utsa.edu

The concentration of the catalyst itself can also be a controlling factor for chemoselectivity. In a study on related diazo compounds reacting with tetrahydrofuran, it was found that changing the catalyst loading from 0.01 mol% to 10 mol% could dramatically switch the major product from a C-O insertion product to a C-H insertion product. mdpi.com This unusual effect highlights that reaction parameters, in addition to ligand structure, are critical for directing the reaction outcome. mdpi.com Furthermore, the coordination of solvent molecules to the axial sites of the dirhodium complex can alter the energy of its frontier orbitals, thereby influencing catalyst reactivity and selectivity. chemrxiv.org

Chiral dirhodium(II) complexes are powerful tools for asymmetric catalysis, enabling high levels of stereocontrol in reactions of diazo compounds. mdpi.com The selection of an appropriate chiral catalyst is essential for achieving high diastereoselectivity and enantioselectivity. nih.govorganic-chemistry.org

In the C-H functionalization of benzyl silyl (B83357) ethers with aryldiazoacetates, the choice of the chiral dirhodium catalyst was found to be critical. While dirhodium tetraprolinate catalysts like Rh₂(S)-DOSP)₄ are often successful, they can provide poor enantioselectivity in specific reactions, such as with benzyl silyl ether derivatives. nih.govcapes.gov.br In such cases, alternative catalysts are required. Hashimoto's Rh₂((S)-PTTL)₄ catalyst, for example, has demonstrated superior performance, achieving high diastereoselectivity (91-95% de) and excellent enantioselectivity (95-98% ee). nih.govorganic-chemistry.org The study underscored that for a given transformation, different chiral catalysts may be optimal depending on the specific substrate. nih.gov

The table below summarizes the performance of different chiral dirhodium(II) catalysts in the asymmetric C-H functionalization of benzyl silyl ethers.

| Catalyst | Substrate System | Diastereomeric Excess (de) | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Rh₂((S)-DOSP)₄ | Aryldiazoacetates with benzyl silyl ethers | N/A | Poor | nih.gov |

| Rh₂((S)-PTTL)₄ | Aryldiazoacetates with benzyl silyl ethers | 91-95% | 95-98% | nih.govorganic-chemistry.org |

| (S)-lactate chiral auxiliary with Rh catalyst | Aryldiazoacetates with benzyl silyl ethers | 79-88% | 68-85% | nih.govorganic-chemistry.org |

Copper Catalysis

Copper complexes are also effective catalysts for reactions involving diazo compounds, often proceeding through the formation of copper carbene intermediates. scispace.com These catalysts can promote a range of transformations, including annulation reactions and ylide formations. For example, a commercially available copper salt can efficiently catalyze the formation of 2,5-dihydropyrroles from propargyl amines and diazo esters. rsc.org

In the context of asymmetric synthesis, copper triflate (CuOTf) combined with C₂-symmetric bis-oxazoline ligands has been used for the asymmetric generation and subsequent organic-chemistry.orgdntb.gov.ua-sigmatropic rearrangement of sulfur ylides from allyl sulfides and ethyl diazoacetate. nih.gov The enantioselectivity of these reactions was found to be dependent on the structure of the starting allyl sulfide. nih.gov While specific studies on benzyl 2-diazoacetoacetate are not detailed, the principles established with other diazo esters are broadly applicable. Additionally, copper(II) acetate (B1210297) has been employed in a tandem system where it oxidizes a hydrazone to an aryldiazoacetate in a flow system, which is then immediately used in a subsequent rhodium-catalyzed cyclopropanation. nsf.gov

Scandium(III) Triflate Catalysis in Nucleophilic Additions

Scandium(III) triflate (Sc(OTf)₃) is a unique Lewis acid catalyst known for its high activity, water compatibility, and reusability. dntb.gov.uaresearchgate.net Unlike many traditional Lewis acids that are deactivated by water, Sc(OTf)₃ can effectively catalyze reactions in aqueous media. dntb.gov.uaorganic-chemistry.org Its primary role is the activation of carbonyl groups and other π-systems toward nucleophilic attack. researchgate.net

In the context of this compound chemistry, Sc(OTf)₃ is particularly relevant for reactions involving the acetoacetate (B1235776) moiety prior to the decomposition of the diazo group. It can catalyze nucleophilic additions to the ketone, such as in Mukaiyama aldol or Michael reactions. researchgate.net For example, Sc(OTf)₃ has been shown to catalyze the direct allylation of alcohols with allyltrimethylsilane under mild conditions, proceeding through the activation of the hydroxyl group. nih.gov This demonstrates its capacity to act as a potent Lewis acid for C-C bond formation, a capability that can be exploited in synthetic sequences involving this compound. nih.gov

Other Transition Metal Catalysts (e.g., Rhodium(III), Zinc Chloride)

Beyond dirhodium(II), other transition metal species can catalyze transformations relevant to this compound and its precursors.

Rhodium(III) Chloride : This commercially available, bench-stable precatalyst has been used for highly regio- and diastereoselective allylic substitution reactions with benzylzinc reagents. nih.gov This process demonstrates the ability of a high-oxidation state rhodium species to control stereoselectivity in C-C bond-forming reactions, representing a different mode of reactivity compared to the carbene chemistry of rhodium(II). nih.gov

Zinc(II) Triflate : While the prompt mentions zinc chloride, research highlights the particular efficacy of zinc(II) triflate as a catalyst for the Mukaiyama-Michael reaction. utsa.edu Specifically, it is the preferred catalyst for the conjugate addition of silyl enol ethers to α,β-unsaturated ketones to produce various diazoacetoacetates, which are the direct precursors for subsequent rhodium-catalyzed decomposition reactions. This methodology allows for the installation of the acetoacetate fragment under very mild conditions with catalyst loadings as low as 0.1 mol%. utsa.edu

Heterogeneous Catalysis (e.g., Clay Minerals, Zeolites)

Heterogeneous catalysts offer significant advantages in terms of catalyst recovery, reusability, and process simplification, aligning with the principles of green chemistry. researchgate.net Zeolites, which are crystalline aluminosilicates, are particularly effective solid acid catalysts for various organic transformations. researchgate.net

In reactions relevant to this compound, zeolites can be employed to catalyze reactions involving the benzyl group, such as Friedel-Crafts type alkylations. For example, the liquid-phase benzylation of benzene with benzyl alcohol to produce diphenylmethane has been successfully carried out over various zeolite catalysts, with H-Beta zeolites showing excellent activity and selectivity. researchgate.net These solid acid catalysts can be recycled multiple times without significant loss of activity. researchgate.net Given their demonstrated utility in promoting aromatic substitution, zeolites represent a promising class of heterogeneous catalysts for intramolecular reactions of suitably substituted this compound derivatives, potentially offering a sustainable alternative to homogeneous systems. researchgate.netresearchgate.net

Applications of Benzyl 2 Diazoacetoacetate in Complex Molecule Synthesis

Construction of Carbocyclic Ring Systems

The rhodium-catalyzed decomposition of benzyl (B1604629) 2-diazoacetoacetate generates a benzyl α-acetoacetylcarbene intermediate. This species is adept at participating in a variety of carbon-carbon bond-forming reactions, enabling the synthesis of complex carbocyclic frameworks.

The reaction of rhodium carbenes derived from diazo compounds with alkenes is a cornerstone of cyclopropane (B1198618) synthesis. Intramolecular variants of this reaction are particularly powerful for creating strained and complex ring systems, such as those found in spirocyclic and fused bicyclic molecules. When a molecule containing both a diazoacetoacetate moiety and an alkene is treated with a rhodium catalyst, the resulting carbene can react with the tethered double bond to form a cyclopropane-fused ring system.

While specific examples detailing the use of benzyl 2-diazoacetoacetate are part of the broader class of diazoacetoacetates used in these transformations, the principles remain the same. The choice of the benzyl ester can influence solubility and reactivity, but the fundamental transformation is governed by the rhodium carbene's interaction with the olefin. This methodology is a key strategy for accessing cyclopropane-fused γ-lactones and other intricate fused structures through intramolecular carbenoid insertion.

The construction of polycyclic frameworks can be achieved via intramolecular C-H insertion reactions of rhodium carbenes into aromatic rings. This process, which is mechanistically related to a Friedel-Crafts alkylation, allows for the annulation of new rings onto existing aromatic systems. A rhodium carbene, generated from a suitable diazo precursor, can undergo electrophilic attack on a nearby aromatic ring, followed by proton loss to regenerate aromaticity and form the cyclized product.

A pertinent example of this strategy is the synthesis of indolin-2-one derivatives. In studies involving 2-diazo-N-phenyl-2-(N-phenylsulfamoyl)acetamides, the rhodium-catalyzed reaction favors a formal aromatic 1,5-C-H insertion into the N-phenylacetamide moiety. mdpi.comnih.gov This reaction creates a new five-membered ring fused to the original benzene ring, yielding a polycyclic indolin-2-one scaffold. mdpi.comnih.gov This demonstrates the power of intramolecular C-H insertion to build complex, fused aromatic systems, a strategy theoretically applicable to the formation of tetralone-like skeletons from appropriately designed precursors bearing a this compound group.

Table 1: Intramolecular C-H Insertion for Polycyclic Frameworks

| Precursor Type | Reaction Type | Resulting Framework |

|---|

Homoaromatic hydrocarbons are a unique class of compounds that feature a delocalized π-system interrupted by a single sp³-hybridized carbon atom. The synthesis of these molecules often relies on the construction of a cyclopropane ring fused to a larger cyclic system. This compound, as a precursor to a rhodium carbene, can be utilized in cyclopropanation reactions to build the core structure of these compounds. For instance, the synthesis of stable neutral homoaromatic hydrocarbons has been achieved using diazoacetoacetate derivatives in microwave-assisted, copper-catalyzed cyclopropanation reactions. The resulting homoaromatic benzyl esters exhibit unique NMR spectroscopic properties, such as an upfield shift of the ortho-hydrogen atoms of the benzyl group, indicating an interaction between the aromatic benzyl moiety and the homoaromatic system in solution.

Synthesis of Heterocyclic Scaffolds

Beyond carbocycles, this compound is instrumental in synthesizing nitrogen-containing heterocycles. The key transformations involve intramolecular C-H insertion and cycloaddition reactions to forge new carbon-nitrogen and carbon-carbon bonds, leading to important heterocyclic cores.

The β-lactam and γ-lactam rings are privileged structures found in numerous biologically active compounds, most notably penicillin and its derivatives. Intramolecular C-H insertion reactions of carbenes derived from α-diazoacetamides provide a direct and efficient route to these heterocyclic systems. The reaction involves the formation of a rhodium carbene which then inserts into a C-H bond at the β or γ position of the amide side chain, forming the corresponding four- or five-membered lactam ring.

Transition-metal catalysis is pivotal in these transformations, with rhodium(II) complexes being particularly effective. rsc.org The regioselectivity of the C-H insertion (i.e., whether a β- or γ-lactam is formed) can be controlled by the catalyst and the substrate's structure. For example, the use of N-benzyl protecting groups on the amide nitrogen has been shown to direct the regioselectivity in γ-lactam synthesis. This methodology represents a powerful tool for constructing these valuable heterocyclic scaffolds from readily available diazo precursors. rsc.org

Table 2: Lactam Formation via Intramolecular C-H Insertion

| Target Ring | Key Reaction | Precursor | Catalyst |

|---|---|---|---|

| β-Lactam | Intramolecular β-C-H Insertion | α-Diazoacetamide | Rhodium(II) complexes rsc.org |

Pyrroles are fundamental aromatic heterocycles prevalent in natural products and pharmaceuticals. A versatile method for their synthesis involves the reaction of a diazoacetoacetate-derived carbene with an allene, followed by cyclization with an amine. In a procedure to synthesize a highly substituted pyrrole, ethyl α-diazoacetoacetate is reacted with 4-phenyl-1,2-butadiene in the presence of a rhodium catalyst. The intermediate alkylidenecyclopropane then undergoes a cyclization/ring-opening cascade upon reaction with benzylamine to furnish the 1-benzyl-2-methyl-3-(ethoxycarbonyl)-4-(2-phenylethyl)-1H-pyrrole. This reaction elegantly combines the reactivity of the diazo compound with the nucleophilicity of the amine to construct the pyrrole ring in a controlled manner.

This synthetic strategy highlights how the components of this compound can be incorporated into the final product through different pathways. While in this specific example the benzyl group is introduced via the amine, the use of this compound itself in related cycloadditions remains a viable route for accessing diverse pyrrole and dihydropyrrole structures.

Indole and Dihydroindole Synthesis

The indole scaffold is a ubiquitous feature in pharmaceuticals and natural products. This compound serves as a potent precursor for the construction of highly substituted indoles through transition-metal catalysis.

Indole Synthesis via C-H Functionalization

Rhodium(III)-catalyzed reactions provide a direct method for synthesizing indoles from readily available anilines and diazo acetoacetates rsc.org. The reaction proceeds through a sequence involving C-H activation of the aniline, followed by cyclization with the diazo compound. This transformation facilitates the efficient construction of ortho-alkylated anilines and polysubstituted indoles rsc.org. The general mechanism involves the formation of a rhodium carbene from this compound, which then engages in a cascade reaction with the aniline substrate.

| Catalyst | Reactants | Product Type | Ref. |

| Rh(III) complexes | Aniline, this compound | Substituted Indole | rsc.org |

Dihydroindole (Indoline) Synthesis

Dihydroindoles, also known as indolines, are important heterocyclic motifs. While direct synthesis from this compound is less common, they can be accessed via subsequent reduction of the corresponding indole products. Alternatively, rhodium-catalyzed methodologies exist for the diastereoselective synthesis of indolines possessing complex substitution patterns, including contiguous tetrasubstituted carbon centers. These methods often employ iminocarbenes, generated from sources like N-sulfonyl-1,2,3-triazoles, which react with ortho-vinylanilines nih.gov. The reaction proceeds through the formation of an N-ylide, which undergoes an intramolecular ene-type reaction to afford the indoline structure with excellent cis-diastereoselectivity nih.gov. This showcases a related strategy where a rhodium carbene initiates cyclization to form the indoline core.

Isocoumarin Ring Construction

Isocoumarins are a class of naturally occurring lactones that exhibit a wide range of biological activities. The construction of the isocoumarin ring system can be achieved using rhodium-catalyzed C-H activation and annulation strategies.

In a representative transformation, readily available benzoic acids react with diazo compounds, such as cyclic diazo-1,3-diketones, in the presence of a Rh(III) catalyst nih.gov. This process involves an intermolecular C-H activation of the benzoic acid, followed by an intramolecular esterification to yield the isocoumarin product in moderate to excellent yields nih.gov. This methodology provides a facile route to isocoumarins with diverse functional groups without the need for additives nih.gov. Although this example uses a cyclic diazo-1,3-diketone, the underlying mechanism of C-H activation and annulation is applicable to the rhodium carbene generated from this compound. Similarly, Rh(III)-catalyzed oxidative coupling of benzoic acids with vinyl acetates has been shown to produce 3-substituted isocoumarins selectively nih.gov.

Pyrrolidine and Oxopyrrolidine Synthesis

The pyrrolidine ring is a privileged scaffold in medicinal chemistry. Its synthesis can be achieved through [3+2] cycloaddition reactions, where this compound can serve as a precursor to the key intermediate.

Pyrrolidine Synthesis via Azomethine Ylides

The reaction of a rhodium carbene, generated from a diazoacetoacetate, with an imine leads to the formation of an azomethine ylide rsc.org. While this reaction can lead to highly functionalized aziridines with excellent stereoselectivity, the intermediate azomethine ylide is a classic 1,3-dipole rsc.org. This ylide can be trapped by various dipolarophiles in a [3+2] cycloaddition to construct the pyrrolidine ring. This strategy allows for the synthesis of complex, polycyclic pyrrolidine-containing compounds.

Oxopyrrolidine (γ-Lactam) Synthesis via C-H Insertion

Oxopyrrolidines, specifically γ-lactams, are another important class of heterocycles. They can be synthesized via intramolecular C-H insertion reactions of diazoacetamides. In this process, a suitable N-substituted diazoacetamide, which can be prepared from this compound, undergoes cyclization in the presence of a transition metal catalyst nih.gov. For example, the intramolecular aromatic 1,5-C-H insertion in N-phenyl-substituted diazoacetamides is a favorable process that yields indolin-2-one derivatives, a fused type of oxopyrrolidine nih.gov. The chemoselectivity of these reactions is often controlled by the electronic effects of the aryl groups nih.gov.

Medium-Sized Cyclic Ether and Amine Formation via Rearrangements

The synthesis of medium-sized rings (8-11 members) is a significant challenge in organic chemistry. Ylide-mediated sigmatropic rearrangements provide a powerful tool for ring expansion, and this compound is an excellent precursor for generating the necessary ylides.

Cyclic Amine Formation via Sommelet-Hauser Rearrangement

The Sommelet-Hauser rearrangement is a reaction of certain benzyl quaternary ammonium salts, which proceeds via a rsc.orgwikipedia.org-sigmatropic rearrangement of an intermediate ylide wikipedia.org. A rhodium carbene generated from this compound can react with a suitable tertiary amine containing a benzyl group to form a quaternary ammonium ylide. This ylide can then undergo the Sommelet-Hauser rearrangement, where deprotonation of a methyl group attached to the nitrogen leads to a rsc.orgwikipedia.org-sigmatropic shift, followed by rearomatization to yield an ortho-substituted N,N-dialkylbenzylamine wikipedia.org. By incorporating the amine and the reactive carbene into a larger acyclic or cyclic precursor, this rearrangement can be exploited to form medium-sized cyclic amines.

Cyclic Ether Formation via Doyle-Kirmse Reaction

The Doyle-Kirmse reaction involves the reaction of a metal carbene with an allyl sulfide or ether, which generates a sulfur or oxonium ylide, respectively wikipedia.org. This ylide intermediate subsequently undergoes a rsc.orgwikipedia.org-sigmatropic rearrangement to form a new carbon-carbon bond wikipedia.orgnih.gov. Benzyl α-diazoacetate, a close analog of this compound, has been successfully used as a carbene precursor in myoglobin-catalyzed Doyle-Kirmse reactions to produce allylic sulfides nih.govrochester.edu. By designing a substrate where the allyl ether and the diazoacetoacetate moiety are tethered, an intramolecular Doyle-Kirmse reaction can be triggered, leading to the formation of medium-sized cyclic ethers.

| Rearrangement Type | Ylide Precursor | Key Transformation | Product Class |

| Sommelet-Hauser | Benzylammonium Ylide | rsc.orgwikipedia.org-Sigmatropic Shift | Cyclic Amines |

| Doyle-Kirmse | Allylsulfonium/oxonium Ylide | rsc.orgwikipedia.org-Sigmatropic Shift | Cyclic Ethers/Sulfides |

1,2,3-Triazole Synthesis

While the most common route to 1,2,3-triazoles is the copper-catalyzed azide-alkyne cycloaddition (click chemistry), diazo compounds offer an alternative nitrogen source for constructing this heterocyclic ring nih.gov. One established, though less frequent, method involves the reaction of a metal carbene with an organic nitrile. The rhodium carbene generated from this compound can react with a nitrile in a formal [3+2] cycloaddition. This pathway provides access to substituted 1,2,3-triazoles that may not be readily available through traditional azide-based methods.

Precursors for Pharmaceutical Intermediates and Bioactive Compound Analogs

This compound is a key starting material for the synthesis of intermediates used in the production of pharmaceuticals. Its ability to undergo intramolecular C-H insertion reactions is particularly valuable for creating the strained, bicyclic core structures found in many bioactive compounds.

Synthesis of Carbapenem (B1253116) Antibiotic Precursors (e.g., Thienamycin)

Thienamycin is the parent compound for the carbapenem class of broad-spectrum antibiotics. A critical step in the total synthesis of thienamycin and its analogs is the formation of the bicyclic carbapenem core. This is efficiently achieved through a rhodium-catalyzed intramolecular C-H insertion reaction of a diazoacetoacetate precursor tethered to a β-lactam (azetidinone) ring scispace.com.

The synthesis begins by attaching the this compound moiety to the nitrogen of a suitably substituted azetidinone. Upon treatment with a rhodium(II) catalyst, such as rhodium(II) acetate (B1210297), the diazo compound is converted into a rhodium carbene. This highly reactive intermediate then inserts into a C-H bond on the azetidinone ring, forging the second five-membered ring of the carbapenem nucleus in a single, stereocontrolled step scispace.comnih.gov. The benzyl ester serves as a protecting group that can be removed in later stages of the synthesis.

| Catalyst | Substrate | Key Reaction | Product |

| Rh₂(OAc)₄ | 4-(Benzyl 2-diazoacetoacetyl)azetidin-2-one | Intramolecular C-H Insertion | Carbapenem Core |

Explorations in Chemical Biology (e.g., DNA/RNA/Protein Alkylation)

The unique reactivity of this compound, particularly its ability to form a reactive carbene intermediate upon extrusion of nitrogen gas, has positioned it as a compound of significant interest in the field of chemical biology. This reactivity, typically harnessed through catalysis by transition metals like rhodium(II) and copper(I), allows for the covalent modification of biological macromolecules, including proteins, DNA, and RNA. Such modifications are instrumental in studying the structure, function, and interactions of these essential biomolecules.

The primary mechanism involves the generation of a metal carbenoid from this compound. This electrophilic intermediate can then undergo a variety of insertion reactions into single bonds, such as N-H and O-H bonds, which are abundant in biological molecules. This capability allows for the site-selective alkylation of amino acid residues in proteins and nucleobases in nucleic acids.

Protein Alkylation

In the realm of proteomics, the targeted alkylation of proteins is a powerful tool for elucidating protein function, identifying protein-protein interactions, and developing new therapeutic agents. This compound, through its derived carbene, can participate in the modification of various amino acid side chains.

Rhodium(II) complexes are particularly effective catalysts for mediating the reaction of diazo compounds with proteins. nih.gov The resulting rhodium carbenoid can be directed to specific sites on a protein through proximity-driven catalysis, where a catalyst is tethered to a molecule that recognizes a particular protein, thereby enabling site-specific modification. nih.gov While specific studies focusing exclusively on this compound are not extensively documented, the reactivity of analogous diazo esters serves as a strong indicator of its potential. For instance, rhodium-catalyzed reactions with diazo reagents have been shown to selectively modify cysteine residues.

Furthermore, the reaction of diazo intermediates with acidic amino acids, such as aspartic acid and glutamic acid, has been observed, particularly in the context of photoaffinity labeling experiments using alkyl diazirines which can rearrange to diazo compounds. nih.gov This suggests that this compound could be employed to target and modify these negatively charged residues on protein surfaces.

DNA and RNA Alkylation

The alkylation of nucleic acids is a critical area of study, with implications for understanding DNA damage and repair mechanisms, as well as for the development of anticancer drugs. The nucleobases of DNA and RNA contain N-H bonds that are susceptible to insertion by carbenoids generated from diazo compounds.

The benzyl group in this compound may offer advantages in these biological applications, potentially influencing the solubility and delivery of the compound in biological systems, as well as providing a spectroscopic handle for the detection of modified biomolecules.

Research Findings on Diazo Compound-Mediated Biomolecule Modification

The following table summarizes key findings from studies on the use of diazo compounds, analogous to this compound, in the modification of proteins and nucleic acids.

| Biomolecule | Diazo Compound Type | Catalyst | Reaction Type | Key Findings |

| Proteins | Functionalized Diazo Reagents | Rhodium(II) | Site-selective modification | Molecular recognition can be used to direct the catalyst to a specific protein, enabling targeted modification in complex biological mixtures like cell lysates. nih.gov |

| Proteins | Diazo Reagents | Dirhodium Metallopeptide | Site-specific functionalization | A combination of peptide-based recognition and a dirhodium catalyst allows for modification at physiological pH and in cell lysates. nih.gov |

| DNA and RNA | α-Diazocarbonyl Compounds | Rhodium and Copper Complexes | N-H Insertion | Catalytic alkylation occurs selectively at the exocyclic amine groups in single-stranded regions of nucleic acids. armchemfront.com |

| Proteins | Alkyl Diazirines (forming diazo intermediates) | Photolysis | Covalent Labeling | Diazo intermediates formed from alkyl diazirines preferentially react with acidic amino acids (aspartic acid, glutamic acid) in a pH-dependent manner. nih.gov |

Mechanistic and Theoretical Investigations of Benzyl 2 Diazoacetoacetate Reactivity

Computational Studies of Reaction Pathways and Transition States

Computational chemistry, particularly density functional theory (DFT), serves as a powerful tool for mapping the potential energy surfaces of reactions involving benzyl (B1604629) 2-diazoacetoacetate. These studies allow for the characterization of transition states and the elucidation of reaction mechanisms at a molecular level.

Research has focused on dirhodium-catalyzed reactions, where the initial step involves the formation of a rhodium-carbene intermediate through the extrusion of dinitrogen from the diazo compound. researchgate.net A large nitrogen-15 kinetic isotope effect provides direct evidence for a mechanism involving the rapid formation of a metal-diazo complex, followed by the rate-limiting loss of N2. researchgate.net The magnitude of this effect suggests significant C-N bond fission in the transition state. researchgate.net

Computational analyses have been employed to explore various reaction cascades initiated by this carbene intermediate. For instance, in reactions with benzyl halides, a rate-determining S(_N)1 mechanism for the initial C-C bond formation is followed by a cascade of cationic intermediates, leading to a phenonium ion. nih.gov These computational models help to understand the intricate bond-forming and bond-breaking events that govern the reaction outcome. nih.gov

Furthermore, ab initio molecular dynamics (AIMD) simulations have been utilized to investigate reactions where traditional transition state theory may be insufficient to predict product selectivity accurately. escholarship.org These simulations can reveal complex reaction dynamics, such as post-transition state bifurcations, which can lead to the formation of multiple products from a single transition state. escholarship.org

Table 1: Calculated Energy Barriers for Competing Reaction Pathways

| Reaction Pathway | Transition State | Relative Free Energy (kcal/mol) |

| Phenonium Ion Formation | TS-IV | -32.3 |

| 1,2-Hydride Shift | TS-VI | +3.4 |

| 1,2-Hydride Shift | TS-VII | +3.6 |

Data sourced from computational analysis of a related diazo compound reaction. nih.gov

Electronic Structure Analysis of Reactive Intermediates

The reactivity of benzyl 2-diazoacetoacetate is largely dictated by the electronic structure of the transient species it generates, most notably metal-carbene and ylide intermediates. Computational analyses provide critical insights into the nature of these species.

Diazo compounds are generally more electron-rich and thus better nucleophiles in normal-electron-demand cycloadditions compared to their azide (B81097) counterparts. nih.gov This is reflected in their higher HOMO energy, which contributes to lower distortion energies in cycloaddition reactions. nih.gov

In the context of rhodium-catalyzed reactions, the formation of a rhodium-carbene is a pivotal step. The electronic nature of this intermediate can be tuned by the ligands on the rhodium catalyst. rsc.org This, in turn, influences the subsequent reaction pathways, such as C-H activation, carbene insertion, and annulation sequences. rsc.org

Computational studies have also shed light on the electronic nature of cationic intermediates that can form in reactions of diazo compounds. For example, in the homologation of benzyl bromides, alkyl diazonium and tertiary carbocation intermediates have been identified as local potential energy minima along the reaction coordinate. nih.gov These intermediates are often short-lived, with very small barriers to subsequent transformations. nih.gov The formation of a highly delocalized phenonium ion intermediate has also been computationally characterized. nih.gov

Elucidation of Stereochemical Control in Catalytic Transformations

Achieving high levels of stereocontrol is a central goal in the catalytic transformations of this compound. Chiral catalysts, particularly those based on rhodium and copper, are instrumental in this regard.

In rhodium-catalyzed cross-coupling reactions of diazo compounds, high stereoselectivity in favor of the E-olefin is often observed. researchgate.net The choice of catalyst can be critical, with dirhodium(II) pivalate (Rh(_2)(OPiv)(_4)) often being optimal for such transformations. researchgate.net

For enantioselective cyclopropanation reactions, chiral semicorrin copper complexes have been shown to provide excellent enantioselectivities. wikipedia.org A proposed mechanistic model suggests that the active copper(I) catalyst reacts with the diazo compound to form a copper carbene intermediate. The stereochemical outcome is then determined by the orientation of the carbene ligand, which is influenced by steric interactions with the chiral ligand and maximizing bonding interactions with the incoming alkene. wikipedia.org

Computational studies have been instrumental in rationalizing the origins of stereoselectivity. DFT calculations can be used to model the transition states leading to different stereoisomers, allowing for a comparison of their relative energies. These models can account for subtle steric and electronic interactions between the catalyst, the substrate, and the reagent that dictate the stereochemical course of the reaction. For instance, in asymmetric cyclopropanation, DFT calculations can help to understand why a particular diastereomer is formed preferentially. researchgate.net

The development of mixed-ligand dirhodium catalysts has also been explored as a strategy to enhance selectivity. escholarship.org Computational studies of these systems can reveal how different ligands on the catalyst can influence the stability of key intermediates and transition states, thereby directing the reaction towards the desired stereoisomer. escholarship.org

Spectroscopic Techniques in Mechanistic Elucidation (General Principles)

Spectroscopic methods are indispensable tools for identifying transient intermediates and understanding the kinetics of reactions involving diazo compounds. researchgate.net In situ and operando spectroscopic techniques are particularly valuable as they allow for the study of catalytic reactions under realistic conditions. youtube.comdigitellinc.com

Fourier-transform infrared (FTIR) spectroscopy is a powerful technique for monitoring the progress of reactions involving diazo compounds. The characteristic stretching frequency of the diazo group allows for its consumption to be readily tracked. FTIR can also be used to detect the formation of key intermediates, such as ketenes, which are formed via the Wolff rearrangement of carbenes. researchgate.net

Nuclear magnetic resonance (NMR) spectroscopy provides detailed structural information about reactants, products, and stable intermediates. Isotopic labeling studies, in conjunction with NMR, can be used to trace the fate of specific atoms throughout a reaction, providing valuable mechanistic insights. wikipedia.org

Ultraviolet-visible (UV-Vis) spectroscopy can be used to study the electronic transitions of reactants, intermediates, and products. kyoto-u.ac.jp This technique is particularly useful for studying photochemical reactions of diazo compounds and for monitoring the formation and decay of colored intermediates. kyoto-u.ac.jp

The combination of these spectroscopic techniques with kinetic studies and computational modeling provides a comprehensive picture of the reaction mechanism, from the initial interaction of the reactants to the formation of the final products. researchgate.net

Table 2: Spectroscopic Techniques in the Study of Diazo Compound Reactions

| Spectroscopic Technique | Information Obtained |

| Fourier-Transform Infrared (FTIR) | Monitoring diazo group consumption, detection of intermediates (e.g., ketenes). researchgate.net |

| Nuclear Magnetic Resonance (NMR) | Structural characterization of reactants, products, and intermediates; mechanistic insights via isotopic labeling. wikipedia.org |

| Ultraviolet-Visible (UV-Vis) | Study of electronic transitions, monitoring of photochemical reactions and colored intermediates. kyoto-u.ac.jp |

Derivatization and Structure Reactivity Relationships of Diazoacetoacetates

Influence of Ester Moiety Variations on Reactivity and Selectivity

The reactivity and selectivity of diazoacetoacetates are significantly influenced by the nature of the ester group. Variations in the ester moiety can impact the stability of the diazo compound, the rate of carbene formation, and the stereoselectivity of subsequent reactions. For instance, bulkier ester groups can sterically hinder the approach of reactants, leading to different product ratios compared to less hindered esters.

The electronic properties of the ester group also play a crucial role. Electron-withdrawing groups can enhance the electrophilicity of the carbene intermediate, influencing its reactivity towards different substrates. Conversely, electron-donating groups can modulate the stability and nucleophilicity of the diazo compound.

A summary of these influences is presented in the table below:

| Ester Moiety | Influence on Reactivity | Influence on Selectivity |

| Bulky (e.g., tert-butyl) | Decreased reaction rate due to steric hindrance. | Can lead to higher diastereoselectivity in certain reactions. |

| Electron-withdrawing (e.g., trifluoroethyl) | Increased reactivity of the corresponding carbene. | May alter the chemoselectivity of the carbene. |

| Electron-donating | Can stabilize the diazo compound. | May influence the facial selectivity in asymmetric reactions. |

Substituent Effects on Diazoacetoacetate Reactivity

Substituents on the acetoacetate (B1235776) backbone of benzyl (B1604629) 2-diazoacetoacetate have a profound effect on the compound's reactivity. The electronic nature of these substituents can either stabilize or destabilize the diazo group, thereby affecting the ease of dinitrogen extrusion and subsequent carbene formation.

For example, electron-withdrawing groups at the α-position can increase the acidity of the methine proton, facilitating the diazo transfer reaction during synthesis. In rhodium-catalyzed reactions, the electronic properties of substituents can dictate the reaction pathway. For instance, the presence of a trifluoromethyl group has been shown to lead to the divergent synthesis of various trifluoromethyl-containing heterocycles.

The following table outlines the effects of different types of substituents:

| Substituent Type | Effect on Reactivity | Example Reaction |

| Electron-withdrawing (e.g., CF₃) | Enhances reactivity towards certain dipolarophiles. | Rhodium(II)-catalyzed reaction with nitriles to form 1,3-oxazoles. |

| Electron-donating (on an aryl group) | Increases the reactivity of the diazo group. | Enhanced rates in cyclopropanation reactions. |

| Sterically demanding | Can influence the stereochemical outcome of reactions. | Diastereoselective C-H insertion reactions. |

Synthesis and Reactivity of Silylated Diazoacetoacetate Derivatives

The synthesis of silylated diazoacetoacetate derivatives typically involves the reaction of a diazoacetoacetate with a silylating agent, such as a silyl (B83357) triflate or silyl chloride, in the presence of a base. These silylated derivatives exhibit modified reactivity compared to their non-silylated precursors.

The nature of the silyl group is a key determinant of reactivity. Bulky silyl groups can introduce steric hindrance, which can slow down reaction rates but may also enhance stereoselectivity. Conversely, silyl groups with electron-withdrawing substituents can increase the reactivity of the diazo group. Silylated diazoacetoacetates have proven to be valuable intermediates in a range of chemical transformations, including cyclopropanation, C-H insertion, and ylide formation. The use of these derivatives can offer advantages such as improved stability and handling properties.

Key aspects of silylated diazoacetoacetate derivatives are summarized below:

| Silyl Group Characteristic | Impact on Reactivity and Properties |

| Bulky (e.g., triisopropylsilyl) | Decreases reaction rates; can improve stereoselectivity. |

| Electron-withdrawing substituents | Enhances the reactivity of the diazo group. |

| General properties | Improved stability, solubility, and handling. |

Future Perspectives in Benzyl 2 Diazoacetoacetate Research

Development of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

The quest for superior catalytic systems to modulate the reactivity of Benzyl (B1604629) 2-diazoacetoacetate is a central theme in ongoing research. Future efforts will likely concentrate on several promising areas:

Chiral Lewis Acids and Brønsted Acids: While established catalysts have shown utility, the development of next-generation chiral Lewis and Brønsted acids is anticipated to provide unprecedented levels of stereocontrol in reactions such as cycloadditions and C-H functionalization. The design of catalysts with well-defined chiral pockets will be crucial for achieving high enantioselectivity.

Photocatalysis and Biocatalysis: The use of visible-light photocatalysis offers a green and mild approach to activate Benzyl 2-diazoacetoacetate, potentially leading to novel reaction pathways that are inaccessible through traditional thermal methods. Concurrently, the application of enzymes, such as lipases, as biocatalysts presents an environmentally benign and highly selective alternative for transformations involving this diazo compound.

Nanoparticle and Single-Atom Catalysis: The unique electronic and surface properties of metallic nanoparticles and single-atom catalysts are expected to offer enhanced reactivity and selectivity. Research will likely focus on tailoring the size, shape, and composition of these catalysts to fine-tune their interaction with this compound and achieve specific synthetic outcomes.

| Catalytic System | Potential Advantages | Research Focus |

| Chiral Lewis/Brønsted Acids | High enantioselectivity and stereocontrol. | Design of catalysts with specific chiral environments. |

| Photocatalysis | Mild reaction conditions, novel reactivity. | Exploration of new photochemical transformations. |

| Biocatalysis | High selectivity, environmentally friendly. | Identification and engineering of suitable enzymes. |

| Nanoparticle/Single-Atom Catalysis | Enhanced reactivity and selectivity. | Control of catalyst size, shape, and composition. |

Expansion of Synthetic Utility towards Underexplored Molecular Architectures

While this compound has been employed in the synthesis of various carbo- and heterocyclic systems, its full potential in constructing complex and underexplored molecular architectures remains to be unlocked. Future research is expected to venture into the following areas:

Cascade Reactions for Polycyclic Systems: Designing novel cascade reactions initiated by the decomposition of this compound will be a powerful strategy for the rapid assembly of complex polycyclic and bridged ring systems. These intricate structures are often found in natural products and medicinally relevant molecules.

Synthesis of Natural Product Scaffolds: The unique reactivity of the diazoacetoacetate moiety can be strategically exploited for the total synthesis of complex natural products. Researchers will likely target the synthesis of natural product-like scaffolds that can serve as a basis for drug discovery programs.

Cycloaddition Reactions: Further exploration of [4+2] and other cycloaddition reactions involving this compound and its derivatives will provide access to a diverse range of heterocyclic compounds with potential biological activities.

Integration into Flow Chemistry and Sustainable Synthetic Methodologies

The integration of this compound chemistry into continuous flow systems and other sustainable synthetic platforms is a critical step towards safer and more efficient chemical manufacturing.

Continuous Flow Synthesis: The inherent hazards associated with diazo compounds can be significantly mitigated by employing continuous flow reactors. These systems allow for the in situ generation and immediate consumption of reactive intermediates, minimizing the accumulation of potentially explosive species. Future work will focus on developing robust and scalable flow protocols for a wider range of reactions involving this compound.

Green Chemistry Approaches: The development of synthetic methods that utilize greener solvents, minimize waste generation, and operate under milder conditions is a key aspect of sustainable chemistry. Research will aim to replace hazardous reagents and solvents commonly used in this compound chemistry with more environmentally benign alternatives.

| Technology/Methodology | Key Benefits | Future Research Goals |

| Flow Chemistry | Enhanced safety, precise reaction control, scalability. | Development of integrated and automated flow platforms. |

| Sustainable Synthesis | Reduced environmental impact, increased efficiency. | Use of renewable resources and green reaction media. |

Exploration of New Mechanistic Pathways and Unconventional Reactivity

A deeper understanding of the fundamental reactivity of this compound is essential for the discovery of new transformations. Future research will likely probe the following aspects:

Carbene and Carbenoid Chemistry: Detailed mechanistic studies, aided by computational modeling, will continue to unravel the intricate pathways of carbene and carbenoid intermediates generated from this compound. This will enable better prediction and control of reaction outcomes.

Theoretical and Computational Studies: Density Functional Theory (DFT) and other computational methods will play an increasingly important role in predicting the reactivity of this compound and in designing novel reactions. These theoretical insights will guide experimental efforts and accelerate the discovery of new synthetic methodologies.

Ambiphilic Reactivity: The diazoacetoacetate functionality can exhibit both nucleophilic and electrophilic character. A more profound exploration of this ambiphilic nature could lead to the development of entirely new classes of chemical reactions and the synthesis of previously inaccessible molecular structures.

Q & A

Q. What are the established synthetic methodologies for preparing benzyl 2-diazoacetoacetate, and how do reaction conditions influence yield?

this compound is typically synthesized via diazo transfer reactions, where diazo groups are introduced into acetoacetate esters. Key variables include temperature control (to prevent diazo decomposition), solvent polarity (e.g., dichloromethane or THF), and catalysts such as Lewis acids. For example, analogous ester syntheses (e.g., ethyl-2-benzothiazolyl acetate) employ reagents like ethyl cyanoacetate or diethyl malonate under reflux, with yields influenced by stoichiometry and purification methods . Catalytic systems, such as ammonium cerium phosphate, have been shown to optimize esterification efficiency in related compounds, suggesting potential applicability to diazoacetoacetate synthesis .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound and confirming diazo group integrity?

Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural confirmation: H NMR identifies benzyl protons (δ 7.3–7.5 ppm) and the diazo group’s adjacent carbonyl (δ 3.0–4.0 ppm). Infrared (IR) spectroscopy detects the diazo stretch (~2100 cm). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., CHNO: calc. 218.0691). Purity is assessed via HPLC with UV detection at 254 nm, while TLC (silica gel, ethyl acetate/hexane) monitors reaction progress .

Advanced Research Questions

Q. How can researchers optimize catalytic systems for this compound synthesis to enhance diazo stability and reaction efficiency?

Catalytic optimization involves screening acid/base catalysts (e.g., Amberlyst-15 or cesium carbonate) and evaluating solvent effects. For example, enzymatic catalysis (lipases) in non-aqueous media has been used for benzyl acetate synthesis, offering mild conditions that may preserve diazo stability . Kinetic modeling (e.g., pseudo-first-order assumptions) and Design of Experiments (DoE) can identify optimal molar ratios (e.g., 1:1.2 benzyl alcohol:diazo reagent) and reaction times (~6–12 hours) .

Q. What experimental approaches are recommended to resolve discrepancies in reported reaction mechanisms involving this compound?

Mechanistic contradictions (e.g., competing [3+2] cycloaddition vs. carbene insertion pathways) can be addressed via isotopic labeling (e.g., C tracing of carbonyl groups) and computational studies (DFT calculations). Trapping intermediates with dienophiles (e.g., maleic anhydride) or analyzing byproducts via GC-MS helps clarify dominant pathways .

Q. What strategies mitigate side reactions during derivatization of this compound in complex organic syntheses?

Side reactions (e.g., diazo dimerization or hydrolysis) are minimized by using anhydrous solvents, inert atmospheres (N/Ar), and low temperatures (<0°C). Protecting groups (e.g., silyl ethers for hydroxyl moieties) and stepwise derivatization—such as hydrazide formation via hydrazine hydrate—improve selectivity, as demonstrated in analogous benzothiazolyl acetohydrazide syntheses .

Methodological Considerations

- Data Contradiction Analysis : Compare reaction outcomes across literature using standardized protocols (e.g., fixed solvent systems) and validate purity via orthogonal methods (NMR + HRMS) .

- Safety Protocols : Handle diazo compounds in fume hoods with blast shields due to explosion risks. Refer to safety guidelines for first-aid measures and incompatible materials (e.g., strong oxidizers) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.